molecular formula C26H15D9Cl3NO B1139160 Desbutyl Lumefantrine D9 CAS No. 1346606-35-6

Desbutyl Lumefantrine D9

货号 B1139160
CAS 编号: 1346606-35-6
分子量: 481.89
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desbutyl Lumefantrine D9 is the labelled analogue of N-Desbutyl Lumefantrine, which is a metabolite of Lumefantrine .


Synthesis Analysis

A sensitive liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for quantification of lumefantrine (LUM) and its metabolite desbutyl-lumefantrine (DBL) in human plasma .


Molecular Structure Analysis

The molecular formula of Desbutyl Lumefantrine D9 is C26H24Cl3NO .


Chemical Reactions Analysis

Desbutyl-lumefantrine (DBL) is a metabolite of lumefantrine. Preliminary data from Plasmodium falciparum field isolates show greater antimalarial potency than, and synergy with, the parent compound and synergy with artemisinin .


Physical And Chemical Properties Analysis

Desbutyl Lumefantrine D9 has a molecular weight of 481.9 g/mol .

科学研究应用

Comprehensive Analysis of Desbutyl Lumefantrine D9 Applications

Desbutyl Lumefantrine D9, a metabolite of lumefantrine, plays a crucial role in the pharmacokinetics and therapeutic efficacy of antimalarial drugs. Below is a detailed analysis of its applications across various scientific research fields.

Malaria Treatment Efficacy: Desbutyl Lumefantrine D9 is a key player in assessing the efficacy of artemether–lumefantrine (AL) treatments for malaria. Studies have shown that the metabolite’s concentration in the blood correlates with the therapeutic success of AL, especially in regions with high pharmacogenetic variability .

Pharmacogenetic Research: Research on Desbutyl Lumefantrine D9 has provided insights into how genetic variations affect drug metabolism. This is particularly relevant for the CYP450 enzymes, which metabolize many antimalarial drugs. Understanding these variations can lead to more personalized and effective malaria treatments .

Pediatric Pharmacokinetics: Desbutyl Lumefantrine D9’s pharmacokinetics in children under five years of age is a critical area of study. It helps in optimizing dosing regimens for young patients, ensuring they receive the most effective concentration of the drug for treating malaria .

Antimalarial Drug Synergy: The metabolite has been observed to have greater anti-malarial potency when used in combination with lumefantrine and artemisinin. This synergy is crucial for enhancing the effectiveness of combination therapies against Plasmodium falciparum .

Drug Resistance Monitoring: Monitoring Desbutyl Lumefantrine D9 levels can serve as an indicator of emerging drug resistance. As resistance to antimalarial drugs is a growing concern, tracking the efficacy of metabolites like Desbutyl Lumefantrine D9 can help in early detection and response .

Pharmacokinetic Modeling: Developing pharmacokinetic models that include Desbutyl Lumefantrine D9 can aid in predicting drug behavior in different populations. These models are essential for understanding drug distribution, metabolism, and excretion patterns .

Clinical Trial Biomarkers: Desbutyl Lumefantrine D9 can be used as a biomarker in clinical trials to assess drug exposure and response. This application is vital for determining the safety and efficacy of new antimalarial treatments .

Global Health Initiatives: Research on Desbutyl Lumefantrine D9 contributes to global health initiatives aimed at eradicating malaria. By improving our understanding of antimalarial drug action and resistance, we can develop more effective strategies to combat this disease worldwide .

安全和危害

Desbutyl Lumefantrine D9 may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if swallowed, may be harmful if absorbed through skin, and may cause skin irritation .

作用机制

Target of Action

Desbutyl Lumefantrine D9 is a metabolite of Lumefantrine , an antimalarial agent primarily used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Its primary targets are the erythrocytic stages of Plasmodium spp. .

Mode of Action

Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . As a metabolite of Lumefantrine, Desbutyl Lumefantrine D9 is expected to have similar interactions with its targets.

Biochemical Pathways

Lumefantrine and its metabolite, Desbutyl Lumefantrine D9, exert their effects by inhibiting the formation of β-hematin, a crucial step in the heme detoxification pathway of the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death .

Pharmacokinetics

The pharmacokinetics of Lumefantrine and its active metabolite, Desbutyl Lumefantrine, have been characterized in children under 5 years . A two-compartment linear pharmacokinetic model incorporating lag time with first-order absorption was used to characterize the pharmacokinetics of Lumefantrine . The apparent clearance (CL/F) was explained by Body Mass Index (BMI) and age, while weight partially explained variability in the apparent volume of distribution of the central compartment (V2/F) . The absolute oral bioavailability of Lumefantrine across the tested doses ranged between 4.97% and 11.98% .

Result of Action

The result of Lumefantrine and Desbutyl Lumefantrine D9’s action is the clearance of Plasmodium spp. from the blood, effectively treating the symptoms of malaria . Lumefantrine is a blood schizonticide active against erythrocytic stages of Plasmodium falciparum . It is thought that administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .

Action Environment

The action, efficacy, and stability of Lumefantrine and its metabolite, Desbutyl Lumefantrine D9, can be influenced by various environmental factors. For instance, the clearance of Lumefantrine was found to be higher in children ≤2 years compared to those >2 years, notably decreased with increasing BMI and age from two to just less than five years . This suggests that age and BMI, which can be considered as environmental factors, significantly influence the action of Lumefantrine and its metabolite, Desbutyl Lumefantrine D9 .

属性

IUPAC Name

1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUTQNEBVPTES-HVYWULERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desbutyl Lumefantrine D9

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。